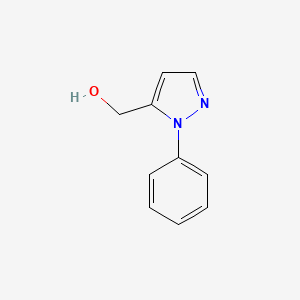
(1-phenyl-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
“(1-Phenyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular weight of 174.2 . It is a liquid in its physical form . The IUPAC name for this compound is also “(1-phenyl-1H-pyrazol-5-yl)methanol” and its InChI code is "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" .
Molecular Structure Analysis
The molecular structure of “(1-phenyl-1H-pyrazol-5-yl)methanol” can be represented by the InChI code "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" . This indicates that the compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(1-Phenyl-1H-pyrazol-5-yl)methanol” is a liquid in its physical form . It has a molecular weight of 174.2 . The InChI code “1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2” provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
This compound is used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles. It helps understand how small structural changes affect the supramolecular environment .
Pharmacology
Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They have been used in molecular simulation studies to justify potent in vitro activities against specific targets .
Antidiabetic Research
It serves as an intermediate in preparing nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “(1-phenyl-1H-pyrazol-5-yl)methanol” and its derivatives could involve further exploration of their synthesis methods and biological activities . Given their diverse applications, these compounds continue to attract the attention of researchers in various fields .
Wirkmechanismus
Mode of Action
It is known that pyrazole derivatives can undergo electrophilic attack at carbon-3 , which could potentially influence its interaction with biological targets.
Biochemical Pathways
Pyrazole derivatives have been shown to be involved in various biochemical processes, but the specific pathways influenced by this compound are yet to be determined .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-phenyl-1H-pyrazol-5-yl)methanol. Specific details on how such factors affect this compound are currently lacking .
Eigenschaften
IUPAC Name |
(2-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLHNXCXDODKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)
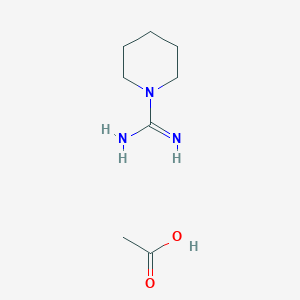

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)



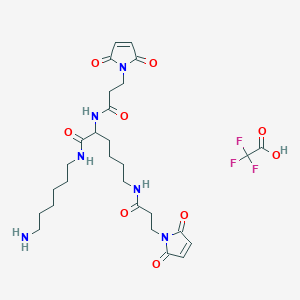
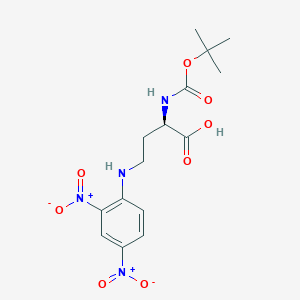
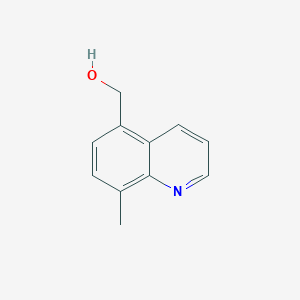
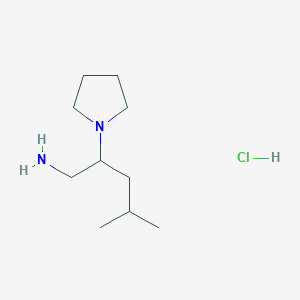
![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)